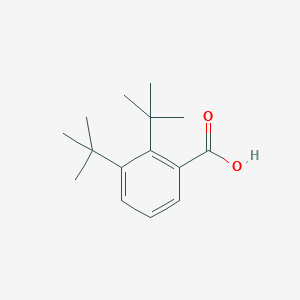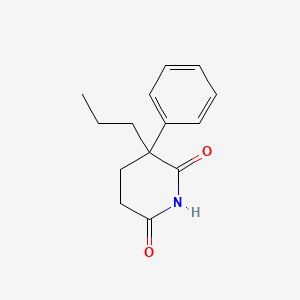
N-(2-Oxo-2,3-dihydropyrimidin-4-yl)-N'-phenylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-oxo-1,2-dihydro-pyrimidin-4-yl)-3-phenyl-urea is a compound that belongs to the class of dihydropyrimidinones.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-oxo-1,2-dihydro-pyrimidin-4-yl)-3-phenyl-urea can be achieved through the Biginelli reaction, which is a multicomponent reaction involving an aldehyde, a β-keto ester, and urea. This reaction is typically catalyzed by acids or other catalysts such as Montmorillonite-KSF . The reaction conditions are generally mild, and the process can be carried out under solvent-free conditions, making it an environmentally friendly approach .
Industrial Production Methods
Industrial production of dihydropyrimidinones, including 1-(2-oxo-1,2-dihydro-pyrimidin-4-yl)-3-phenyl-urea, often involves the use of scalable and cost-effective methods. The Biginelli reaction is favored due to its simplicity and high yield .
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-oxo-1,2-dihydro-pyrimidin-4-yl)-3-phenyl-urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products .
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential in biological assays, particularly in the study of enzyme inhibition and receptor binding.
Wirkmechanismus
The mechanism of action of 1-(2-oxo-1,2-dihydro-pyrimidin-4-yl)-3-phenyl-urea involves its interaction with specific molecular targets. It can bind to enzymes and receptors, inhibiting their activity and thereby affecting various biological pathways. Molecular docking studies have shown that the compound can fit into the active sites of certain enzymes, blocking their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-dihydropyrimidin-2(1H)-one: This compound shares a similar core structure and exhibits comparable biological activities.
Indole derivatives: These compounds also possess diverse biological activities and are used in similar applications.
Uniqueness
1-(2-oxo-1,2-dihydro-pyrimidin-4-yl)-3-phenyl-urea is unique due to its specific substitution pattern, which imparts distinct biological properties.
Eigenschaften
CAS-Nummer |
26325-05-3 |
|---|---|
Molekularformel |
C11H10N4O2 |
Molekulargewicht |
230.22 g/mol |
IUPAC-Name |
1-(2-oxo-1H-pyrimidin-6-yl)-3-phenylurea |
InChI |
InChI=1S/C11H10N4O2/c16-10-12-7-6-9(14-10)15-11(17)13-8-4-2-1-3-5-8/h1-7H,(H3,12,13,14,15,16,17) |
InChI-Schlüssel |
ZFFHQKNDYQNKLL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NC(=O)NC2=CC=NC(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-chloro-N-[(3,5-dimethoxyphenyl)methyl]ethanamine;hydrochloride](/img/structure/B14703712.png)






![Spiro[2H-furo[3,2-b]indole-2,2'-indolin]-3'-ol, 3,3a,4,8b-tetrahydro-3',3a,8b-trimethyl-](/img/structure/B14703768.png)
![N-benzyl-N-[(dibenzylamino)diazenyl]-1-phenylmethanamine](/img/structure/B14703775.png)





